5-methyl-N-(1,3-thiazol-2-yl)-3-[(2E)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoyl]-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(1,3-thiazol-2-yl)-3-[(E)-3-[4-(trifluoromethoxy)anilino]prop-2-enoyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O4S/c1-10-14(16(27)24-17-23-8-9-30-17)15(25-29-10)13(26)6-7-22-11-2-4-12(5-3-11)28-18(19,20)21/h2-9,22H,1H3,(H,23,24,27)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIIJWCALISEMX-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)C=CNC2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C(=O)/C=C/NC2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(1,3-thiazol-2-yl)-3-[(2E)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoyl]-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide.
Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving hydroxylamine and an appropriate diketone.
Coupling Reactions: The final compound is obtained by coupling the thiazole and isoxazole intermediates with 4-(trifluoromethoxy)aniline under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(1,3-thiazol-2-yl)-3-[(2E)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoyl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-methyl-N-(1,3-thiazol-2-yl)-3-[(2E)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoyl]-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(1,3-thiazol-2-yl)-3-[(2E)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoyl]-1,2-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist . The specific pathways involved depend on the biological context and the target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
Key analogs are compared below based on substituent variations, physicochemical properties, and biological activities:
*Calculated using atomic masses (C:12, H:1, N:14, O:16, F:19, S:32).
Key Observations:
Linker Flexibility: The (2E)-propenoyl chain in the target compound introduces conformational rigidity, which may improve selectivity for specific enzymatic pockets compared to the static phenyl group in ’s analog .
Thiazole vs. Thiadiazole : The thiadiazole core in ’s compound lacks the oxazole’s oxygen atom, reducing polarity and possibly favoring analgesic activity via cyclooxygenase inhibition .
Target Compound (Hypothesized Pathway):
Oxazole Core Formation : Cyclization of a β-ketoamide precursor with hydroxylamine, as seen in ’s thiazole synthesis .
Propenoyl-Amino Substituent: Acylation via Heck coupling or Michael addition to introduce the (2E)-configured propenoyl group.
Thiazole Coupling : Amide bond formation between the oxazole-4-carboxylic acid and 1,3-thiazol-2-amine using carbodiimide reagents .
Comparative Yields and Conditions:
Q & A
Q. What are the optimal synthetic routes for 5-methyl-N-(1,3-thiazol-2-yl)-3-[(2E)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoyl]-1,2-oxazole-4-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound likely involves multi-step coupling reactions. For example, amide bond formation between the thiazole-2-amine and oxazole-4-carboxylic acid moiety can be achieved using coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen . Substituents such as the trifluoromethoxy group require careful handling due to their electron-withdrawing nature, which may necessitate slow addition of reagents to avoid side reactions. Evidence from analogous compounds (e.g., chloroacetyl chloride-mediated thiazole functionalization) suggests that reaction temperature (20–25°C) and solvent polarity (dioxane/water mixtures) significantly impact purity and yield .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Characterization should combine elemental analysis (to confirm C, H, N, S, F content) with advanced spectroscopic techniques:
- 1H/13C NMR : To verify the (2E)-configuration of the enoyl group and substitution patterns on the oxazole and thiazole rings .
- FT-IR : Identification of carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and trifluoromethoxy C-F vibrations (~1250 cm⁻¹) .
- HRMS : To confirm molecular ion peaks and rule out impurities.
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., trifluoromethoxy vs. methoxy) modulate the compound’s reactivity in biological systems?
Methodological Answer: The trifluoromethoxy group’s strong electron-withdrawing nature enhances metabolic stability but may reduce binding affinity to electron-rich biological targets compared to methoxy groups. Computational studies (e.g., DFT calculations) can quantify substituent effects on charge distribution, while in vitro assays (e.g., enzyme inhibition) paired with SAR analysis of analogs (e.g., 4-methoxyphenyl derivatives) can validate hypotheses . For instance, replacing trifluoromethoxy with methoxy in related compounds increased IC50 values by 2–3 fold in kinase inhibition assays .
Q. What strategies mitigate regioselectivity challenges during functionalization of the oxazole-thiazole scaffold?
Methodological Answer: Regioselective modification often requires directing groups or catalyst-controlled reactions. For example:
- Thiazole C-2 vs. C-5 selectivity : Use of Pd-catalyzed cross-coupling with bulky ligands (e.g., XPhos) to favor C-5 substitution .
- Oxazole C-3 vs. C-4 reactivity : Activating the oxazole ring with Lewis acids (e.g., ZnCl₂) directs electrophilic substitution to C-3 .
Documented challenges in analogous triazole-thiadiazole systems emphasize the need for iterative optimization of protecting groups and reaction stoichiometry .
Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s bioavailability?
Methodological Answer:
- Animal models : Administer the compound via oral and IV routes in rodents to calculate absolute bioavailability (F%).
- Analytical methods : LC-MS/MS quantification in plasma, with attention to metabolite identification (e.g., hydrolysis of the enoyl group or oxidative defluorination) .
- Toxicokinetics : Monitor tissue distribution (liver, kidney) and correlate with histopathology to assess safety margins. Prior studies on fluorinated oxazoles suggest hepatic clearance as a major elimination pathway .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported biological activity for structurally similar compounds?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences) or purity issues. To address this:
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
- Re-evaluate purity : Apply orthogonal techniques (HPLC-DAD, NMR) to confirm >95% purity.
- Meta-analysis : Compare data from peer-reviewed studies (e.g., triazole-thiadiazole derivatives showing IC50 ranges of 0.5–10 µM in cancer models) while excluding non-peer-reviewed sources .
Q. Why do computational docking predictions sometimes fail to align with experimental binding data for this compound?
Methodological Answer: Discrepancies may stem from:
- Protein flexibility : Static docking models ignore conformational changes. Use molecular dynamics (MD) simulations to account for induced-fit effects .
- Solvent effects : Implicit solvent models (e.g., PBS) underestimate hydrophobic interactions. Explicit solvent MD improves accuracy .
- Protonation states : Ensure correct tautomeric forms (e.g., oxazole vs. oxazolium) at physiological pH.
Methodological Innovations
Q. What computational tools are recommended for predicting metabolite pathways?
Methodological Answer:
- ADMET Predictor : Simulates Phase I/II metabolism (e.g., CYP450-mediated oxidation of the trifluoromethoxy group).
- SwissADME : Predicts metabolic soft spots (e.g., enoyl group susceptibility to esterases) .
- DEREK Nexus : Flags structural alerts for toxicity (e.g., thiazole ring-associated hepatotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
